molecular formula C6F4IN B14170869 2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile CAS No. 923294-37-5

2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile

Katalognummer: B14170869
CAS-Nummer: 923294-37-5
Molekulargewicht: 288.97 g/mol
InChI-Schlüssel: CKUSAMWAELHZNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile is a fluorinated organic compound with a unique structure that includes both fluorine and iodine atoms

Vorbereitungsmethoden

The synthesis of 2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile typically involves the reaction of a fluorinated precursor with iodine under specific conditions. One common method involves the use of a solvent such as acetonitrile, with the reaction being carried out at elevated temperatures to facilitate the incorporation of iodine into the fluorinated framework . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of diverse products .

Vergleich Mit ähnlichen Verbindungen

2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity patterns.

Eigenschaften

CAS-Nummer

923294-37-5

Molekularformel

C6F4IN

Molekulargewicht

288.97 g/mol

InChI

InChI=1S/C6F4IN/c7-3(1-5(9)11)6(10)4(8)2-12

InChI-Schlüssel

CKUSAMWAELHZNY-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(=C(C#N)F)F)F)=C(F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.